molecular formula C14H20N4O B14657538 N-Methyl-N-{4-[(E)-(piperidin-1-yl)diazenyl]phenyl}acetamide CAS No. 50623-21-7

N-Methyl-N-{4-[(E)-(piperidin-1-yl)diazenyl]phenyl}acetamide

Cat. No.: B14657538
CAS No.: 50623-21-7
M. Wt: 260.33 g/mol
InChI Key: FBGAMDWAJYJAHP-UHFFFAOYSA-N
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Description

N-Methyl-N-{4-[(E)-(piperidin-1-yl)diazenyl]phenyl}acetamide is an organic compound that belongs to the class of acetamides. This compound features a piperidine ring attached to a phenyl group, which is further connected to an acetamide moiety. The presence of the diazenyl group (N=N) in its structure makes it an interesting subject for various chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-{4-[(E)-(piperidin-1-yl)diazenyl]phenyl}acetamide typically involves the following steps:

    Diazotization: The starting material, 4-aminophenylacetamide, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with piperidine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-{4-[(E)-(piperidin-1-yl)diazenyl]phenyl}acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the cleavage of the diazenyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Cleaved products with the removal of the diazenyl group.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

N-Methyl-N-{4-[(E)-(piperidin-1-yl)diazenyl]phenyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its pharmacological effects and potential therapeutic applications.

    Industry: Utilized in the development of dyes and pigments due to its diazenyl group.

Mechanism of Action

The mechanism of action of N-Methyl-N-{4-[(E)-(piperidin-1-yl)diazenyl]phenyl}acetamide involves its interaction with specific molecular targets. The diazenyl group can interact with cellular proteins, leading to various biological effects. The compound may also inhibit certain enzymes, affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N-phenylacetamide: Lacks the diazenyl and piperidine groups, making it less versatile in chemical reactions.

    N-Methyl-N-(4-nitrophenyl)acetamide: Contains a nitro group instead of the diazenyl group, leading to different chemical and biological properties.

    N-Methyl-N-(4-piperidinyl)acetamide: Similar structure but without the diazenyl group, affecting its reactivity and applications.

Uniqueness

N-Methyl-N-{4-[(E)-(piperidin-1-yl)diazenyl]phenyl}acetamide is unique due to the presence of both the diazenyl and piperidine groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

50623-21-7

Molecular Formula

C14H20N4O

Molecular Weight

260.33 g/mol

IUPAC Name

N-methyl-N-[4-(piperidin-1-yldiazenyl)phenyl]acetamide

InChI

InChI=1S/C14H20N4O/c1-12(19)17(2)14-8-6-13(7-9-14)15-16-18-10-4-3-5-11-18/h6-9H,3-5,10-11H2,1-2H3

InChI Key

FBGAMDWAJYJAHP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)N=NN2CCCCC2

Origin of Product

United States

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